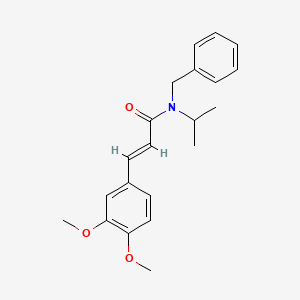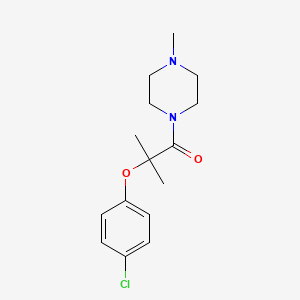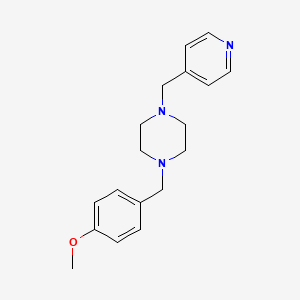METHANONE](/img/structure/B5732465.png)
[3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL](4-METHYLPIPERAZINO)METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYLMETHANONE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methyl group, an isoxazole ring, and a piperazine moiety. Its molecular formula is C16H17ClN2O2, and it has a molecular weight of 304.77 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYLMETHANONE involves several steps. One common method includes the reaction of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid with piperazine under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. For instance, the use of bis(trichloromethyl) carbonate as a reagent can replace more hazardous chemicals like sulfur oxychloride or phosphorus oxychloride, leading to a safer and more environmentally friendly process .
Chemical Reactions Analysis
Types of Reactions
3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYLMETHANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the piperazine moiety can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYLMETHANONE has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYLMETHANONE involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it binds to penicillin-binding proteins (PBPs) in bacterial cell walls, inhibiting the final stages of cell wall synthesis. This leads to cell lysis and the death of the bacterial cell . The compound may also interact with other molecular pathways, depending on its specific application and the biological system in which it is used .
Comparison with Similar Compounds
Similar Compounds
3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid: This compound shares a similar core structure but lacks the piperazine moiety.
3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride: Another related compound, differing by the presence of a carbonyl chloride group instead of the piperazine moiety.
Uniqueness
The uniqueness of 3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYLMETHANONE lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the piperazine moiety, in particular, enhances its potential as a pharmaceutical agent by improving its binding affinity to biological targets and its overall stability .
Properties
IUPAC Name |
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2/c1-11-14(16(21)20-9-7-19(2)8-10-20)15(18-22-11)12-5-3-4-6-13(12)17/h3-6H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBYGUFHTZJFRDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49733551 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Methoxyphenyl)methyl]-5-phenyl-1,2,4-oxadiazole](/img/structure/B5732384.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(2-thienyl)acrylamide](/img/structure/B5732392.png)
![N-[(4-acetylphenyl)carbamothioyl]-4-ethoxybenzamide](/img/structure/B5732399.png)

![Ethyl 1-(diacetylamino)-4-oxopyrrolo[1,2-a]indole-2-carboxylate](/img/structure/B5732407.png)
![1-(3-chlorophenyl)-5-[2-(diethylamino)ethyl]-1,3,5-triazinane-2-thione](/img/structure/B5732420.png)
![2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B5732426.png)


![1-[(2-chloro-4,5-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline](/img/structure/B5732450.png)
![4-[5-(4-methylbenzyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5732457.png)


